4-Fluoro-3-methylpicolinaldehyde
CAS No.:
Cat. No.: VC19824797
Molecular Formula: C7H6FNO
Molecular Weight: 139.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6FNO |
|---|---|
| Molecular Weight | 139.13 g/mol |
| IUPAC Name | 4-fluoro-3-methylpyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C7H6FNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3 |
| Standard InChI Key | MIZCSICNKNEOCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1C=O)F |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular formula of 4-fluoro-3-methylpicolinaldehyde is C₇H₆FNO, with a molecular weight of 139.13 g/mol . Its IUPAC name is 1-(4-fluoro-3-methylpyridin-2-yl)methanol, and its SMILES notation is O=CC1=NC=C(F)C=C1C, reflecting the aldehyde functional group at the 2-position of the pyridine ring .
Table 1: Key Physicochemical Properties
Spectroscopic Data
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NMR: Limited data available, but analogous compounds show characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm) .
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IR: Expected absorption bands for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) .
Synthesis and Manufacturing
Challenges:
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Selective formylation at the 2-position of the pyridine ring requires precise control of reaction conditions.
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Fluorine’s electron-withdrawing effects may influence reactivity, necessitating optimized catalysts .
Applications in Pharmaceutical Research
Role as a Building Block
4-Fluoro-3-methylpicolinaldehyde is a critical intermediate in synthesizing:
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Antiviral Agents: Used in the development of protease inhibitors targeting RNA viruses .
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Kinase Inhibitors: Modulates activity in cancer therapeutics by interacting with ATP-binding domains .
Table 2: Notable Derivatives and Their Targets
| Derivative | Target Pathway | Therapeutic Area |
|---|---|---|
| 5-Fluoro-3-methylpicolinaldehyde analogs | JAK-STAT signaling | Autoimmune diseases |
| Schiff base complexes | Antimicrobial activity | Infectious diseases |
Recent Advances
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Patent Activity: Increased filings since 2020 highlight its role in next-generation anticoagulants .
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Bioconjugation: Utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, and respirators in ventilated areas |
| Storage | Inert atmosphere, 2–8°C |
| Disposal | Incineration or chemical neutralization |
Environmental Impact
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Persistence: Fluorinated compounds often exhibit environmental persistence; proper waste management is critical .
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Biodegradability: Limited data, but structural analogs show moderate biodegradation under aerobic conditions .
Future Perspectives
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